

Technical Support Center: Selective Functionalization of 1,2,5-Oxadiazepane

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Compound of Interest

Compound Name:	<i>Tert-butyl 1,2,5-oxadiazepane-2-carboxylate</i>
CAS No.:	952151-39-2
Cat. No.:	B1400497

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Welcome to the technical support center for the selective functionalization of 1,2,5-oxadiazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile seven-membered heterocyclic scaffold. The unique arrangement of two nitrogen atoms and an oxygen atom within the 1,2,5-oxadiazepane ring presents both opportunities for diverse functionalization and challenges in achieving selectivity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the synthesis and manipulation of 1,2,5-oxadiazepane derivatives. The strategies outlined here are grounded in established principles of heterocyclic chemistry and draw upon successful approaches reported in the synthesis of complex molecules, including analogues of the antibacterial agent linezolid.^[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the selective functionalization of the 1,2,5-oxadiazepane ring.

Problem 1: Poor or No Regioselectivity in Mono-N-Alkylation/Acylation

Question: "I am attempting a mono-alkylation of my unsubstituted 1,2,5-oxadiazepane, but I'm getting a mixture of N2- and N5-alkylated products, as well as di-alkylation. How can I control the regioselectivity?"

Root Cause Analysis & Solution:

The two nitrogen atoms (N2 and N5) in the 1,2,5-oxadiazepane ring have different electronic environments due to their proximity to the oxygen atom. N2 is adjacent to the oxygen, making it part of a urea-like or amide-like system, while N5 is further away. This inherent electronic difference can be exploited, but often, direct alkylation of the unprotected ring leads to poor selectivity. The key to achieving regioselectivity is a well-planned protecting group strategy.

Recommended Strategy: Orthogonal Protection

- **Initial Di-acylation:** A common strategy for related diazepine systems is to initially protect both nitrogen atoms with an easily removable acyl group, such as an acetyl group.^[2] This is often achieved by reacting the parent heterocycle with an acylating agent under basic conditions.
- **Selective Deprotection:** The two acyl groups will have different labilities. The acyl group on the more sterically accessible or electronically distinct nitrogen can sometimes be selectively removed under carefully controlled conditions (e.g., milder basic or acidic hydrolysis).
- **Functionalization of the Free Amine:** Once one nitrogen is deprotected, it can be selectively functionalized (e.g., alkylated or acylated).
- **Removal of the Second Protecting Group:** The second protecting group can then be removed to yield the mono-functionalized product or to allow for a different functionalization at the other nitrogen.

Step-by-Step Protocol for Selective Mono-Alkylation via Protection:

- Protection: React the parent 1,2,5-oxadiazepane with 2.2 equivalents of a protecting group precursor (e.g., Boc-anhydride or a benzyl chloroformate) in the presence of a non-nucleophilic base (e.g., DIEA or Et₃N) in an aprotic solvent (e.g., DCM or THF).
- Selective Deprotection (Example with Boc/Cbz):
 - If you have a di-Boc protected intermediate, you might be able to achieve mono-deprotection by using a stoichiometric amount of a strong acid (e.g., TFA) at low temperatures.
 - If you have a mixed protection scheme (e.g., Boc and Cbz), you can selectively deprotect one. For instance, the Boc group can be removed with TFA, leaving the Cbz group intact, or the Cbz group can be removed by hydrogenolysis (H₂, Pd/C) while the Boc group remains.
- Alkylation: Alkylate the free secondary amine using an alkyl halide (e.g., methyl iodide, benzyl bromide) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) in a polar aprotic solvent (e.g., DMF or THF).^{[3][4]} The choice of base and solvent can significantly influence the reaction rate and yield.
- Final Deprotection: Remove the remaining protecting group under the appropriate conditions.

Problem 2: Low Yields in N-Arylation Reactions

Question: "I am trying to perform a Buchwald-Hartwig or Ullmann-type N-arylation on my protected 1,2,5-oxadiazepane, but the yields are consistently low."

Root Cause Analysis & Solution:

Low yields in cross-coupling reactions for N-arylation can be attributed to several factors, including steric hindrance around the nitrogen atom, catalyst inhibition, or inappropriate ligand choice. The seven-membered ring of 1,2,5-oxadiazepane can adopt various conformations, which may sterically shield the nitrogen nucleophile.

Troubleshooting Steps:

- **Ligand Screening:** The choice of ligand is critical in palladium- or copper-catalyzed N-arylation. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos for palladium catalysis. For copper-catalyzed reactions, ligands like phenanthroline or N,N-dimethylglycine can be effective.
- **Catalyst and Pre-catalyst Choice:** Use a pre-formed palladium catalyst (e.g., a G3 or G4 palladacycle) for better stability and activity.
- **Base Selection:** A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide are commonly used. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial.
- **Solvent Effects:** Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or DMF are typical choices.
- **Temperature Optimization:** Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize side reactions. Microwave heating can sometimes improve yields and reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable protecting groups for the selective functionalization of 1,2,5-oxadiazepane?

A1: The choice of protecting group depends on the desired reaction sequence (i.e., orthogonality).

- **Boc (tert-Butoxycarbonyl):** This is a versatile protecting group, stable to many reaction conditions but easily removed with acid (e.g., TFA). It is a good choice for initial protection.
- **Cbz (Carboxybenzyl):** Stable to acidic conditions, it is readily removed by catalytic hydrogenolysis. This makes it orthogonal to the Boc group.
- **Acyl Groups (e.g., Acetyl):** These can be used to protect both nitrogens and are typically removed under hydrolytic conditions (acidic or basic).[2] Selective removal can sometimes be achieved based on the electronic environment of the two nitrogen atoms.

- Benzyl (Bn): A robust protecting group that can be removed by hydrogenolysis.

Q2: How can I achieve selective functionalization at N2 versus N5?

A2: Achieving selectivity between N2 and N5 relies on exploiting their different electronic and steric environments.

- Electronic Differentiation: N2 is part of a hydrazine-like linkage with N1, while N5 is a more standard secondary amine. This can lead to differences in nucleophilicity.
- Steric Hindrance: If the ring is substituted, one nitrogen may be more sterically accessible than the other.
- Directed Reactions: If a substituent with a coordinating group is present on the ring, it may be possible to use a metal catalyst to direct functionalization to the closer nitrogen atom.
- Protecting Group Strategy: As detailed in the troubleshooting guide, using orthogonal protecting groups is the most reliable method for achieving high regioselectivity.

Q3: Are there methods for C-H functionalization of the 1,2,5-oxadiazepane ring?

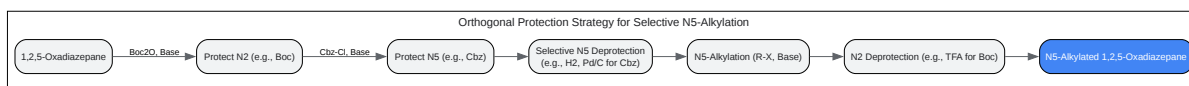
A3: While direct C-H functionalization of the 1,2,5-oxadiazepane ring is not yet widely reported, it is a promising area for future research. Based on analogous heterocyclic systems, potential strategies could include:

- Directed C-H Activation: Introducing a directing group onto one of the nitrogen atoms could enable palladium-catalyzed C-H arylation or alkylation at an adjacent methylene group.
- Radical Functionalization: Under photoredox or radical initiation conditions, it might be possible to achieve C-H functionalization.

Researchers should be aware that the presence of the N-N and N-O bonds might lead to ring-opening side reactions under harsh conditions.

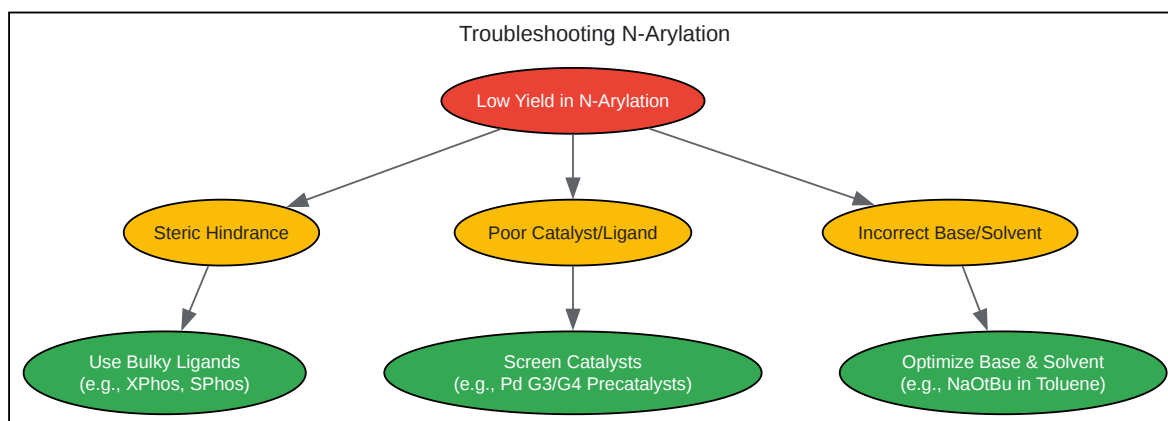
Visualizing Functionalization Strategies

The following diagrams illustrate key concepts in the selective functionalization of 1,2,5-oxadiazepane.



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Caption: Workflow for selective N5-alkylation using orthogonal protecting groups.



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Caption: Decision tree for troubleshooting low yields in N-arylation reactions.

Detailed Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates.

Protocol 1: N-Boc Protection of 1,2,5-Oxadiazepane

- Materials: 1,2,5-oxadiazepane, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
- Procedure:
 1. Dissolve 1,2,5-oxadiazepane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
 2. Cool the solution to 0 °C in an ice bath.
 3. Add Et₃N (2.5 eq) dropwise.
 4. Add a solution of Boc₂O (2.2 eq) in DCM dropwise over 30 minutes.
 5. Allow the reaction to warm to room temperature and stir for 12-16 hours.
 6. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
 7. Quench the reaction with saturated aqueous NH₄Cl solution.
 8. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 9. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the di-Boc protected 1,2,5-oxadiazepane.

Protocol 2: Selective N-Alkylation of a Mono-Protected 1,2,5-Oxadiazepane

- Materials: N-Boc-1,2,5-oxadiazepane, Sodium hydride (NaH, 60% dispersion in mineral oil), Alkyl halide (e.g., methyl iodide), Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:
 1. To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-1,2,5-oxadiazepane (1.0 eq) dissolved in anhydrous DMF.
 2. Cool the solution to 0 °C.

- Carefully add NaH (1.2 eq) portion-wise. Allow the hydrogen evolution to cease.
- Stir the mixture at 0 °C for 30 minutes.
- Add the alkyl halide (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
- Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the product by flash column chromatography.

Table 1: Common Conditions for N-Alkylation of Heterocycles[3][4][5]

Base	Solvent	Temperature Range (°C)	Notes
NaH	THF, DMF	0 to 60	Strong, non-nucleophilic base. Good for less reactive electrophiles.
K ₂ CO ₃	DMF, MeCN	25 to 100	Milder conditions, suitable for many substrates.
Cs ₂ CO ₃	DMF, MeCN	25 to 80	More soluble and often more effective than K ₂ CO ₃ .
KOtBu	THF, Dioxane	0 to 25	Strong, sterically hindered base.

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